molecular formula C13H16N2O4 B3365309 (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid CAS No. 1217437-93-8

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B3365309
CAS No.: 1217437-93-8
M. Wt: 264.28 g/mol
InChI Key: KEIDRYXLYCWVSP-NSHDSACASA-N
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Description

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its enantiomeric purity and is often used in the synthesis of more complex molecules due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid typically involves the chiral resolution of racemic piperazine-2-carboxamide. This can be achieved using a semipurified aminopeptidase from Aspergillus oryzae (LAP2), which selectively hydrolyzes one enantiomer, leaving the desired (S)-enantiomer . The reaction conditions often involve mild temperatures and aqueous environments to maintain enzyme activity.

Industrial Production Methods

In industrial settings, the immobilization of the enzyme on methacrylic resins allows for repeated use and continuous flow processes. This method significantly increases productivity and enables the continuous operation of the reaction for extended periods without affecting yield .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The chiral nature of the compound allows it to selectively bind to certain active sites, influencing the activity of the enzyme and the overall biochemical pathway .

Comparison with Similar Compounds

Similar Compounds

    ®-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: The enantiomer of the compound, which has different biological activities.

    Piperazine-2-carboxylic acid: The non-chiral version of the compound.

    N-Benzyloxycarbonyl-piperazine: A related compound with similar functional groups but lacking the carboxylic acid moiety.

Uniqueness

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is unique due to its chiral nature, which imparts specific biological activities and interactions that are not observed in its racemic or non-chiral counterparts .

Properties

IUPAC Name

(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIDRYXLYCWVSP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654226
Record name (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217437-93-8
Record name (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
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